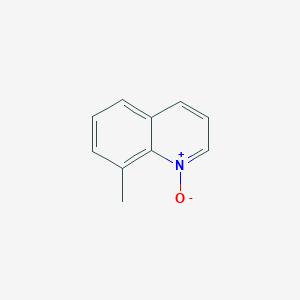

8-Methylquinoline N-oxide

Description

BenchChem offers high-quality 8-Methylquinoline N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methylquinoline N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOGDSHYODXWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-38-7 | |

| Record name | Quinoline, 8-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Electronic effects of the N-oxide moiety in 8-Methylquinoline

An In-Depth Technical Guide to the Electronic Effects of the N-Oxide Moiety in 8-Methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent to the 8-methylquinoline N-oxide scaffold. As a class of heterocyclic compounds, quinoline N-oxides have attracted considerable attention in medicinal chemistry and materials science.[1] The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the quinoline ring, modulating its reactivity and biological profile.[1] This guide will dissect the dual nature of the N-oxide group—its inductive electron-withdrawing properties and its resonance-based electron-donating capabilities. We will further explore the synergistic and antagonistic interplay of these effects with the 8-methyl substituent, considering both its electronic contribution and significant steric influence. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and reactivity of this important molecular framework.

The Quinoline N-Oxide: A Dichotomy of Electronic Influence

The transformation of the quinoline nitrogen to its corresponding N-oxide introduces a permanent dipole and fundamentally alters the electron distribution across the bicyclic system. The N-oxide moiety is not a simple activating or deactivating group; its influence is a nuanced interplay of two opposing electronic forces: the inductive effect and the resonance (or mesomeric) effect.[2][3]

Inductive Effect (-I)

The N-O bond is highly polarized, with the electronegative oxygen atom drawing electron density away from the nitrogen. This creates a positive formal charge on the nitrogen, which in turn exerts a powerful electron-withdrawing inductive effect (-I) on the entire ring system. This effect reduces the electron density of the quinoline core, particularly at positions ortho (C2) and para (C4) to the nitrogen. A direct consequence of this is a marked decrease in the basicity of the nitrogen atom. For instance, the pKa of quinoline is approximately 4.9, whereas the pKa of quinoline 1-oxide is significantly lower at about 0.87.[4][5][6][7] This reduced basicity makes the nitrogen lone pair less available for protonation.[8]

Resonance Effect (+M)

Conversely, the oxygen atom of the N-oxide moiety possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes a powerful electron-donating resonance effect (+M). Through resonance, the N-oxide group can increase electron density at the C2, C4, and C6 positions of the quinoline ring. This donation of electron density makes these positions more susceptible to electrophilic attack compared to the parent quinoline, which typically undergoes electrophilic substitution on the benzene ring (at C5 and C8).[9][10] The N-oxide, therefore, acts as a directing group, favoring electrophilic substitution at the C4 position.[8][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Quinoline-N-oxide Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Electrophilic substitution by N-oxides [quimicaorganica.org]

The Coordination Geometry and Catalytic Dynamics of 8-Methylquinoline N-Oxide Ligands

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of homogeneous transition-metal catalysis, ligand design often focuses on creating stable, predictable coordination geometries. However, 8-Methylquinoline N-oxide (8-MeQNO) represents a paradigm shift where instability and steric distortion are the desired traits. As a sterically encumbered, monodentate O-donor ligand, 8-MeQNO is the premier nucleophilic oxidant in oxidative gold catalysis.

This whitepaper dissects the coordination geometry of 8-MeQNO, explaining how the strategic placement of a methyl group at the peri-position (C8) fundamentally alters its thermodynamic stability when coordinating to metal centers. By preventing the formation of stable "dead-end" metal complexes, 8-MeQNO enables acid-free, room-temperature oxygen transfer reactions that are critical for synthesizing complex oxazoles, thiazoles, and functionalized cyclic frameworks in drug development.

Structural and Electronic Profile: The Peri-Steric Clash

Heteroaromatic N-oxides possess a highly polarized, dipolar N–O bond (

8-MeQNO solves this through precise spatial engineering. The quinoline backbone places the C8 position adjacent to the N1 atom (peri-position). By introducing a methyl group at C8, a severe steric clash is generated directly in the primary coordination sphere of the N-oxide oxygen.

Fig 1. Steric clash model illustrating the distorted coordination geometry of 8-MeQNO with Au(I).

When 8-MeQNO attempts to coordinate to a metal center, the 8-methyl group projects toward the metal's ancillary ligands. To minimize this Pauli repulsion, the M–O–N coordination angle is forced to widen, and the N–O bond twists out of the quinoline plane. This distorted geometry raises the ground-state energy of the coordinated complex, drastically lowering the activation energy (

Coordination Thermodynamics vs. Kinetics

As a Senior Application Scientist, it is crucial to understand that the efficacy of 8-MeQNO lies in its transient coordination . We do not want this ligand to form a stable crystal structure with the active catalyst; we want it to coordinate just long enough to transfer its oxygen atom.

Table 1: Comparative Coordination and Reactivity Profiles of N-Oxide Ligands

| Ligand | Denticity | Steric Profile at O-Donor | Metal Coordination Stability | Catalytic Consequence |

| Pyridine N-oxide | Monodentate | Minimal | High (Forms stable | Requires acidic additives (e.g., MsOH) to break coordination. |

| Quinoline N-oxide | Monodentate | Moderate | Moderate | Functions as a general oxidant but can still stall sensitive catalysts. |

| 8-Methylquinoline N-oxide | Monodentate | High (Peri-methyl clash) | Low (Transient/Distorted) | Premier oxidant for acid-free Au-catalysis; high reaction rates. |

| 8-Hydroxyquinoline N-oxide | Bidentate (O,O) | High | Very High (Chelate effect) | Forms stable organometallic frameworks; inert as an oxidant. |

Because of the steric congestion around the nitrogen atom, 8-MeQNO excludes the need for acid additives regardless of the gold catalyst used, offering immense synthetic flexibility when working with acid-sensitive substrates in drug discovery pipelines[2].

Mechanistic Causality in Oxidative Gold Catalysis

In oxidative gold catalysis, terminal alkynes are activated by a cationic Au(I) complex. The transient coordination of 8-MeQNO to this

-

Activation : The Au(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

-

Transient Coordination : 8-MeQNO attacks the activated alkyne. The 8-methyl group prevents the N-oxide from deeply inserting into the metal's coordination sphere, preventing catalyst poisoning[3].

-

Oxygen Transfer : The weakened, highly distorted N–O bond fragments. 8-Methylquinoline is expelled as a neutral leaving group, leaving behind a highly reactive

-oxo gold carbene . -

Nucleophilic Trapping : The carbene is trapped by a nucleophile (e.g., carboxamides) to form valuable heterocycles like oxazoles[4].

Fig 2. Catalytic cycle of oxidative gold catalysis highlighting the transient coordination of 8-MeQNO.

Expert Insight: To further temper the extreme electrophilicity of the resulting

Experimental Methodology: Self-Validating Oxygen Transfer

Because 8-MeQNO is such an efficient oxygen donor, its concentration must be strictly controlled. If the steady-state concentration of 8-MeQNO is too high, it will coordinate to and over-oxidize the highly reactive

The following protocol utilizes a syringe-pump methodology to create a self-validating kinetic system .

Protocol: Gold-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles via 8-MeQNO

Reagents & Equipment:

-

Terminal alkyne (1.5 equiv)

-

Carboxamide nucleophile (1.0 equiv)

-

Precatalyst: Mor-DalPhosAuCl (5 mol%)

-

Activator:

(5 mol%) -

Ligand/Oxidant: 8-Methylquinoline N-oxide (1.2 equiv)

-

Solvent: Anhydrous Dichloroethane (DCE)

-

Syringe pump

Step-by-Step Workflow:

-

Catalyst Activation: In an oven-dried vial under argon, combine Mor-DalPhosAuCl (5 mol%) and

(5 mol%) in 2.0 mL of anhydrous DCE. Stir for 10 minutes at room temperature. The precipitation of AgCl visually confirms the generation of the active cationic -

Substrate Introduction: Add the carboxamide (1.0 equiv) and the terminal alkyne (1.5 equiv) to the active catalyst solution. Cap the vial with a septum.

-

Controlled Ligand Addition (Critical Step): Dissolve 8-MeQNO (1.2 equiv) in 1.0 mL of DCE. Load this into a syringe. Using a syringe pump, introduce the 8-MeQNO solution into the reaction flask at a continuous rate of 0.25 mL/hour [4].

-

Causality: Slow addition ensures the rate of 8-MeQNO introduction is slower than the rate of nucleophilic trapping. This prevents the transient ligand from undergoing secondary collisions with the

-oxo gold carbene.

-

-

Reaction Maturation: Once the addition is complete, stir the reaction for an additional 30 minutes at room temperature.

-

Validation & QC (Self-Validating Check): Take a crude aliquot for

NMR or GC-MS.-

Pass: Complete consumption of the alkyne with exclusive formation of the oxazole.

-

Fail: The presence of

-ketoaldehydes indicates the syringe pump rate was too fast (excess 8-MeQNO over-oxidized the carbene). Adjust the flow rate downwards for the next batch.

-

-

Purification: Filter the mixture through a short pad of Celite to remove the gold catalyst and the neutral 8-methylquinoline byproduct. Purify via standard silica gel flash chromatography.

References

-

Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands: Implication of Tricoordinated Gold Intermediates and the Development of an Expedient Bimolecular Assembly of 2,4-Disubstituted Oxazoles Journal of the American Chemical Society[Link][4]

-

Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes RSC Advances[Link][3]

-

Homogeneous Gold-Catalyzed Oxidation Reactions Chemical Reviews[Link][2]

Sources

The Solubility Profile and Catalytic Dynamics of 8-Methylquinoline N-oxide in Organic Solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

In modern synthetic organic chemistry and drug development, the selective oxidation of substrates under mild conditions is a critical parameter for success. 8-Methylquinoline N-oxide (CAS RN: 4053-38-7) has emerged as an indispensable, safe, and highly efficient oxidant, particularly in homogeneous gold(I) catalysis and metal-free cyanation workflows[1][2].

As a Senior Application Scientist, I frequently observe that the failure of oxidation protocols is rarely due to the intrinsic reactivity of the catalyst, but rather the solubility profile and solvent-solute dynamics of the oxidant. This whitepaper deconstructs the solubility behavior of 8-Methylquinoline N-oxide, explains the mechanistic causality behind its steric design, and provides self-validating protocols for its application in advanced organic synthesis.

Structural Causality: Why 8-Methylquinoline N-oxide?

Before addressing its solubility, one must understand why this specific N-oxide is chosen over simpler analogs like pyridine N-oxide.

The N-oxide moiety features a strong dipole (N⁺–O⁻) that acts as an oxygen-atom transfer agent. In gold-catalyzed alkyne oxidations, the N-oxide attacks the Au-activated alkyne to form an α-oxo gold carbene intermediate[3]. However, once the oxygen is transferred, the resulting byproduct is a quinoline derivative.

-

The Steric Imperative: If a standard pyridine or unhindered quinoline is generated, its basic nitrogen will strongly coordinate to the electrophilic Au(I) center, permanently poisoning the catalyst.

-

The 8-Methyl Advantage: The methyl group at the 8-position introduces severe steric hindrance around the nitrogen atom. This bulk physically prevents the resulting 8-methylquinoline byproduct from permanently binding to the gold catalyst, thereby keeping the catalytic cycle active and efficient[4].

Caption: Mechanistic pathway of gold-catalyzed alkyne oxidation via 8-Methylquinoline N-oxide.

Comprehensive Solubility Profile in Organic Solvents

The zwitterionic nature of the N⁺–O⁻ bond dictates that 8-Methylquinoline N-oxide requires solvents with sufficient polarizability or hydrogen-bonding capacity to overcome its crystal lattice energy. Non-polar solvents fail to solvate the dipole, leading to reagent occlusion and aborted reactions[5].

Table 1: Solubility and Solvent Compatibility Matrix

| Solvent Classification | Specific Solvent | Solubility Level | Mechanistic Rationale & Application Notes |

| Halogenated (Polar Aprotic) | Dichloromethane (DCM) | Highly Soluble | Optimal Choice. DCM provides the ideal dielectric constant to dissolve both the polar N-oxide and lipophilic substrates without coordinating to metal centers[3]. |

| Halogenated (Polar Aprotic) | 1,2-Dichloroethane (DCE) | Highly Soluble | Excellent for reactions requiring elevated temperatures (up to 80°C) where DCM would boil off[6]. |

| Polar Protic | Methanol / Ethanol | Highly Soluble | Strong hydrogen bonding solvates the N-oxide oxygen. Useful for metal-free oxidations, though protic solvents can quench sensitive organometallic intermediates[7]. |

| Polar Protic | Acetic Acid | Highly Soluble | Highly effective for specific catalyst-free oxidations; the acidic proton interacts strongly with the N-oxide dipole[7]. |

| Esters (Polar Aprotic) | Ethyl Acetate (EA) | Moderately Soluble | Frequently used in metal-free cyanation reactions. Poor solubility of certain N-oxides in EA can sometimes limit reaction rates, but 8-Me-Quinoline N-oxide performs adequately[2]. |

| Aromatic / Non-Polar | Toluene | Poorly Soluble | Lacks the dipole moment to solvate the N-oxide. Reactions in toluene often suffer from side reactions and low yields due to heterogeneous conditions[6]. |

| Aliphatic / Non-Polar | Heptane / Hexane | Insoluble | Highly non-polar; causes immediate precipitation or occlusion of the N-oxide. Used primarily as an anti-solvent during recrystallization[5]. |

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility, the following protocol details the synthesis of 2,4-disubstituted thiazoles/oxazoles using 8-Methylquinoline N-oxide as the primary oxidant in a homogeneous gold(I) system.

Protocol: Gold-Catalyzed Oxidation of Terminal Alkynes

Scientific Grounding: In this workflow, the concentration of the N-oxide must be strictly controlled. If all 8-Methylquinoline N-oxide is added at once, the excess oxidant will react with the highly reactive α-oxo gold carbene intermediate, leading to over-oxidation into an α-ketoaldehyde rather than the desired cyclized product[6].

Step-by-Step Methodology:

-

System Preparation & Solubilization:

-

Action: In an oven-dried, septum-capped reaction vial purged with N₂, dissolve the terminal alkyne (1.0 equiv) and the Au(I) catalyst (e.g., Mor-DalPhosAuOMs, 5 mol%) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Validation: The solution must be completely clear. DCM ensures complete solubilization of the lipophilic alkyne and the catalyst[3].

-

-

Preparation of the Oxidant Solution:

-

Action: In a separate vial, dissolve 8-Methylquinoline N-oxide (1.2 to 1.5 equiv) in 2 mL of anhydrous DCM.

-

Validation: Verify that no particulate matter remains. The high solubility of the N-oxide in DCM should yield a homogeneous, slightly yellow solution.

-

-

Controlled Syringe Pump Addition (Critical Step):

-

Action: Load the oxidant solution into a gas-tight syringe. Using a syringe pump, introduce the oxidant into the main reaction vial at a slow, continuous rate (e.g., over 2–4 hours) at room temperature (25 °C).

-

Causality: Slow addition maintains a low steady-state concentration of the N-oxide, preventing the bimolecular over-oxidation of the gold carbene intermediate[6].

-

-

Reaction Monitoring:

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

-

Validation: The disappearance of the alkyne spot and the emergence of a UV-active product spot confirms the successful oxygen transfer and subsequent trapping.

-

-

Quenching and Purification:

-

Action: Once the alkyne is consumed, concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography. The sterically hindered 8-methylquinoline byproduct is easily separated from the target product due to its distinct polarity.

-

Caption: Step-by-step experimental workflow for N-oxide mediated oxidation reactions.

Conclusion

The utility of 8-Methylquinoline N-oxide in advanced organic synthesis is a masterclass in rational chemical design. By combining a highly reactive N-O dipole with the precise steric shielding of an 8-methyl group, chemists can drive complex oxidations without poisoning sensitive transition metal catalysts. However, unlocking this potential requires strict adherence to its solubility profile—favoring halogenated aprotic solvents like DCM over non-polar aromatics like toluene—and utilizing controlled addition techniques to manage reaction kinetics.

References

-

8-methylquinoline N-oxide - Stenutz Stenutz Chemical Database. URL:[Link]

-

Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides... ResearchGate. URL: [Link]

-

C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters... ACS Publications. URL:[Link]

-

Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands... Journal of the American Chemical Society (JACS). URL:[Link]

-

Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature MDPI. URL:[Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions MDPI. URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 8-Methylquinoline N-oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-methylquinoline N-oxide and its derivatives. As a class of compounds with significant applications in medicinal chemistry and materials science, a thorough understanding of their stability is paramount for predicting reactivity, degradation pathways, and shelf-life. This document synthesizes experimental data and theoretical insights to offer a detailed exploration of the factors governing the thermodynamic stability of these molecules. We delve into the electronic and steric effects of substituents, present methodologies for experimental determination of thermal properties, and explore the utility of computational chemistry in predicting stability. This guide is intended to be a valuable resource for researchers engaged in the design, synthesis, and application of novel quinoline N-oxide-based compounds.

Introduction: The Significance of Quinoline N-Oxides

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of an N-oxide functionality to the quinoline ring system significantly alters its electronic properties, often enhancing biological activity and providing a handle for further chemical modifications[1]. 8-Methylquinoline N-oxide, in particular, serves as a versatile precursor in the synthesis of a variety of functionalized molecules with potential applications in drug discovery and materials science[2].

The thermodynamic stability of these compounds is a critical parameter that influences their practical utility. It dictates their storage conditions, formulation strategies, and potential degradation pathways. A molecule with low thermodynamic stability may be prone to decomposition under ambient conditions, leading to a loss of efficacy and the formation of potentially toxic byproducts. Conversely, a highly stable compound may be more robust and possess a longer shelf-life. This guide will explore the key factors that determine the thermodynamic stability of 8-methylquinoline N-oxide and its derivatives.

Factors Influencing Thermodynamic Stability

The inherent stability of the 8-methylquinoline N-oxide scaffold is influenced by a combination of electronic and steric factors. The introduction of substituents at various positions on the quinoline ring can further modulate this stability.

The N-Oxide Bond

The N-oxide bond is a dative covalent bond with a significant dipole moment, where the nitrogen atom is formally positively charged and the oxygen atom is negatively charged. This bond is generally weaker than a standard N-C or N=C bond, making it a potential site for thermal or photochemical degradation. The stability of the N-O bond is influenced by the electronic nature of the quinoline ring system.

Electronic Effects of Substituents

The electronic properties of substituents on the quinoline ring play a crucial role in determining the overall thermodynamic stability.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., the 8-methyl group), and methoxy groups increase the electron density on the quinoline ring. This increased electron density can destabilize the N-O bond by increasing the electron-electron repulsion, potentially lowering the decomposition temperature. However, in some cases, EDGs can enhance the overall stability of the molecule through resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density on the quinoline ring. This can lead to a stabilization of the N-O bond by reducing electron-electron repulsion, thereby increasing the thermal stability of the molecule[3].

The position of the substituent also has a significant impact. For instance, a substituent at the C2 or C4 position will have a more pronounced electronic effect on the nitrogen atom of the pyridine ring compared to a substituent on the carbocyclic ring.

Steric Effects

Bulky substituents in close proximity to the N-oxide group or the 8-methyl group can introduce steric hindrance. This steric strain can weaken bonds within the molecule, including the N-O bond, and lower the overall thermodynamic stability. For example, a large substituent at the C7 position could sterically interact with the 8-methyl group, leading to a less stable conformation.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of 8-methylquinoline N-oxide derivatives can be experimentally determined using various thermal analysis techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This technique is invaluable for determining the decomposition temperature of a compound. The onset temperature of mass loss in a TGA thermogram indicates the temperature at which the compound begins to decompose.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the 8-methylquinoline N-oxide derivative (typically 1-5 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Data Analysis: The resulting thermogram (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (a plot of heat flow vs. temperature) is analyzed to identify the melting point (endothermic peak) and any decomposition events (exothermic or endothermic peaks). The area under the melting peak can be integrated to determine the enthalpy of fusion.

Data Presentation

The thermodynamic data obtained from these experiments can be summarized in a table for easy comparison.

| Compound | Melting Point (°C) | Decomposition Onset (°C) (TGA) | Enthalpy of Fusion (kJ/mol) |

| 8-Methylquinoline N-oxide | 240-260[5][6] | Data not available in literature | Data not available in literature |

| Substituted Derivative 1 | Value | Value | Value |

| Substituted Derivative 2 | Value | Value | Value |

Note: The table is populated with available literature data. Further experimental work is required to fill the gaps.

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and thermodynamic properties of molecules with a good balance of accuracy and computational cost[7][8][9][10][11].

Key Thermodynamic Parameters

-

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates a more thermodynamically stable compound. The enthalpy of formation for the parent compound, 8-methylquinoline, has been experimentally determined, providing a valuable benchmark[6][12].

-

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is the ultimate indicator of thermodynamic stability under constant temperature and pressure. A more negative Gibbs free energy of formation corresponds to a more stable compound.

Computational Workflow

The following diagram illustrates a general workflow for the computational prediction of thermodynamic stability.

Caption: A general workflow for the computational prediction of thermodynamic stability of 8-methylquinoline N-oxide derivatives.

Interpreting Computational Results

By calculating the enthalpy and Gibbs free energy of formation for a series of 8-methylquinoline N-oxide derivatives with different substituents, it is possible to establish a quantitative structure-stability relationship. This information can then be used to guide the synthesis of new derivatives with desired stability profiles.

Structure-Stability Relationships: A Deeper Dive

The interplay of electronic and steric effects dictates the thermodynamic stability of 8-methylquinoline N-oxide derivatives.

Caption: The relationship between electronic and steric effects of substituents and the thermodynamic stability of 8-methylquinoline N-oxide derivatives.

Conclusion and Future Outlook

The thermodynamic stability of 8-methylquinoline N-oxide derivatives is a multifaceted property governed by the intricate interplay of the N-oxide bond characteristics, and the electronic and steric effects of substituents. While experimental techniques like TGA and DSC provide direct measurements of thermal properties, computational methods such as DFT offer a powerful predictive tool, especially in the early stages of drug discovery and material design.

Currently, there is a notable gap in the literature regarding comprehensive experimental thermodynamic data for 8-methylquinoline N-oxide and its derivatives. Future research should focus on systematic experimental studies to determine key parameters like decomposition temperatures and enthalpies of formation for a range of substituted analogues. This experimental data would be invaluable for validating and refining computational models, ultimately leading to a more robust and predictive understanding of the structure-stability relationships in this important class of compounds. Such knowledge will undoubtedly accelerate the rational design of novel 8-methylquinoline N-oxide derivatives with optimized stability profiles for a wide array of applications.

References

-

ACS Publications. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. Retrieved from [Link]

-

ResearchGate. (2019). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. Retrieved from [Link]

-

MDPI. (2024). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

-

Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (2025). Tailoring the Properties of Functional Materials With N‐Oxides. Retrieved from [Link]

-

Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]

-

MDPI. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. Retrieved from [Link]

-

SlideShare. (2021). Thermal Analysis. Retrieved from [Link]

-

SpringerLink. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

Semantic Scholar. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Retrieved from [Link]

-

ScienceDirect. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). DSC and TGA Analysis. Retrieved from [Link]

-

PMC. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]

-

PubMed. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline, 8-methyl-. Retrieved from [Link]

-

RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]

-

PubMed. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Retrieved from [Link]

-

ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. Retrieved from [Link]

-

MDPI. (2020). Determination of Formation Energies and Phase Diagrams of Transition Metal Oxides with DFT+U. Retrieved from [Link]

-

RSC Publishing. (2015). DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Quinoline, 8-methyl- [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

8-Methylquinoline N-Oxide in Catalysis: From Bidentate Directing Ligand to Versatile Oxidant

Executive Summary

In the landscape of modern homogeneous catalysis, 8-Methylquinoline N-oxide (8-MQNO) occupies a uniquely dualistic role. Historically recognized as a mild, highly selective oxygen atom transfer (OAT) reagent in gold-catalyzed alkyne oxidations, recent breakthroughs have unveiled its powerful capability as a weak, hemilabile bidentate directing ligand in transition-metal-catalyzed C–H activation.

This whitepaper provides an in-depth mechanistic analysis of 8-MQNO. We will dissect the causality behind its use as a bidentate directing group in palladium(II)-catalyzed dual C(sp3)–H/C(sp2)–H activation, provide self-validating experimental protocols, and clarify its divergent role as an oxidant in systems utilizing external P,N-bidentate ligands.

Part 1: The Bidentate Paradigm in Dual C–H Activation

Traditional strongly coordinating directing groups (e.g., 8-aminoquinoline, pyridines) often form thermodynamically "rigid" metallacycles. While excellent for initial C–H cleavage, this rigidity frequently creates a catalytic "sink," preventing the metal center from migrating to activate secondary sites.

8-MQNO solves this through hemilability . The N–O bond is a weaker Lewis base compared to a standard amine or pyridine nitrogen. As demonstrated in the recent seminal work on [1], 8-MQNO acts as an internal bidentate ligand.

Mechanistic Causality

-

Initial Coordination : The highly polarized N–O oxygen coordinates to the electrophilic Pd(II) center.

-

First C–H Cleavage : The proximity of the C8-methyl group forces a concerted metalation-deprotonation (CMD), cleaving the C(sp3)–H bond to form a 5-membered, bidentate C,O-palladacycle.

-

Relay Activation : Because the N-oxide is a weak directing group, the palladacycle is reactive enough to undergo migratory insertion with a coupling partner (e.g., maleimide), which subsequently triggers a relayed activation of the remote C7(sp2)–H bond.

Figure 1: Catalytic cycle of Pd(II) dual C-H activation using 8-MQNO as a bidentate ligand.

Part 2: Experimental Protocol & Workflow Validation

To harness 8-MQNO as a bidentate directing ligand for the synthesis of complex tetracyclic scaffolds, the reaction environment must be precisely tuned to support the CMD pathway while preventing catalyst degradation.

Step-by-Step Methodology: Pd(II)-Catalyzed [3+2] Annulation

Reagents Required:

-

8-Methylquinoline N-oxide (0.2 mmol)

-

Maleimide derivative (0.24 mmol, 1.2 equiv)

-

Pd(OAc)₂ (10 mol%, 0.02 mmol)

-

NaOAc (0.2 mmol, 1.0 equiv)

-

K₂S₂O₈ (0.2 mmol, 1.0 equiv)

-

Hexafluoroisopropanol (HFIP) (1.0 mL)

Procedure:

-

Reaction Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add 8-MQNO, maleimide, Pd(OAc)₂, NaOAc, and K₂S₂O₈.

-

Solvent Addition : Add 1.0 mL of HFIP.

-

Causality Note: HFIP is critical. As a strongly hydrogen-bonding, highly polar, yet poorly nucleophilic solvent, it stabilizes the highly electrophilic Pd(II) intermediates and prevents solvent coordination from poisoning the active catalyst sites.

-

-

Catalytic Turnover : Seal the tube and stir the mixture at 80 °C under an ambient air atmosphere for 5 hours.

-

Causality Note: The combination of air and K₂S₂O₈ acts as a dual-oxidant system, ensuring the rapid re-oxidation of Pd(0) to Pd(II) without inducing oxidative degradation of the organic framework.

-

-

Self-Validation & Monitoring : After 4 hours, perform TLC (Hexane/EtOAc 1:1). The system is self-validating: the disappearance of the highly polar 8-MQNO spot (low

) and the emergence of a distinct blue-fluorescent spot under 254 nm UV light confirms the successful C7–H annulation. -

Isolation : Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove insoluble palladium black, and purify via flash column chromatography.

Quantitative Data: Parameter Optimization

The table below summarizes the causality behind the specific reagent choices, demonstrating how deviations impact the bidentate coordination and subsequent yield.

| Entry | Catalyst | Oxidant | Solvent | Yield (%) | Scientific Causality / Observation |

| 1 | Pd(OAc)₂ | K₂S₂O₈ | HFIP | 83 | Optimal conditions; HFIP promotes the CMD pathway. |

| 2 | Pd(OAc)₂ | K₂S₂O₈ | DCE | 45 | Lower solvent polarity reduces stabilization of the palladacycle. |

| 3 | Pd(TFA)₂ | K₂S₂O₈ | HFIP | 60 | TFA counterion renders Pd too electrophilic, causing side reactions. |

| 4 | Pd(OAc)₂ | Ag₂CO₃ | HFIP | 30 | Ag(I) oxidants fail to efficiently turn over the Pd(0) species. |

| 5 | None | K₂S₂O₈ | HFIP | N.D. | Confirms strict transition-metal dependence (No background reaction). |

Part 3: Mechanistic Clarification: 8-MQNO as an Oxidant

A frequent point of confusion in modern catalysis literature arises when 8-MQNO is discussed alongside "bidentate ligands" in Gold(I) catalysis. It is vital for researchers to distinguish between these roles.

In Gold(I) catalysis, 8-MQNO is NOT the bidentate ligand; it is the external oxidant.

As detailed in the authoritative study [2], terminal alkynes are activated by a Gold(I) catalyst. 8-MQNO attacks the alkyne, transferring its oxygen atom to generate a highly reactive α-oxo gold carbene , releasing 8-methylquinoline as a byproduct.

Because α-oxo gold carbenes are violently electrophilic, researchers utilize external P,N-bidentate ligands (such as Mor-DalPhos) coordinated to the Gold center. These bidentate ligands form a tricoordinated gold species, tempering the carbene's reactivity and allowing for controlled, intermolecular trapping by weak nucleophiles (like carboxylic acids).

Figure 2: Gold(I)-catalyzed alkyne oxidation using 8-MQNO as the external oxidant.

Conclusion

Understanding the dual nature of 8-Methylquinoline N-oxide is critical for modern drug development and synthetic methodology. When utilized as a weak bidentate directing ligand , it unlocks complex, multi-site C–H functionalizations that rigid directing groups prohibit. Conversely, when paired with transition metals bearing their own bidentate ligands, it serves as a premier, mild oxygen-transfer agent. Mastering these divergent pathways allows chemists to design highly efficient, self-validating catalytic systems for late-stage functionalization.

References

-

Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond Organic Letters (ACS Publications)[Link]

-

Optimizing P,N-Bidentate Ligands for Oxidative Gold Catalysis: Highly Efficient Intermolecular Trapping of α-Oxo Gold Carbenes by Carboxylic Acids Angewandte Chemie International Edition (via PMC / NIH)[Link]

Photophysical properties of 8-Methylquinoline N-oxide complexes

An In-depth Technical Guide to the Photophysical Properties of 8-Methylquinoline N-oxide Complexes

Foreword for the Researcher

The quinoline scaffold is a cornerstone of photophysical chemistry, prized for its rigid, aromatic structure. However, its utility is often hampered by modest fluorescence quantum yields due to the presence of a low-lying, non-emissive n-π* excited state. The strategic introduction of an N-oxide functionality, combined with substitution at the 8-position, dramatically alters this electronic landscape. This guide delves into the core principles governing the photophysics of 8-Methylquinoline N-oxide (8-MQN) and its coordination complexes. We move beyond a mere recitation of facts to explore the causal relationships between molecular structure, electronic transitions, and the resultant luminescent properties. This document is designed for the hands-on researcher, providing not only the theoretical underpinnings but also field-tested protocols and data interpretation frameworks essential for advancing research in molecular probes, emissive materials, and drug development.

The 8-Methylquinoline N-oxide Ligand: A Structural and Electronic Overview

The photophysical behavior of an 8-MQN complex begins with the ligand itself. The parent quinoline molecule is weakly fluorescent due to efficient intersystem crossing from the lowest singlet excited state (S₁) to a triplet state (T₁), facilitated by the near-energetic non-bonding (n) orbital on the nitrogen atom. The introduction of the N-oxide and 8-methyl groups serves two distinct but synergistic purposes.

-

The N-oxide Moiety: This is the primary driver of enhanced luminescence. The oxygen atom's high electronegativity withdraws electron density from the nitrogen, stabilizing the n-orbital and increasing the energy of the n-π* transition. This energetic shift often places the π-π* state as the lowest singlet excited state, which is strongly emissive, thereby increasing the fluorescence quantum yield. Protonation of the nitrogen in parent quinolines can induce a similar fluorescence enhancement, underscoring the critical role of the nitrogen's electronic environment.[1]

-

The 8-Methyl Group: Positioned peri to the nitrogen, this group imparts both electronic and steric influence. Electronically, it acts as a weak electron-donating group through induction, subtly modifying the energy of the π-system.[2] Sterically, it can influence the geometry of metal complexes, potentially preventing planarization and affecting crystal packing, which in turn impacts solid-state emission properties.

Upon complexation with a metal ion, the N-oxide's oxygen atom acts as a hard donor, readily coordinating to a variety of metal centers, from main group elements like aluminum to transition metals and lanthanides.[3][4] This coordination rigidifies the molecular structure, reducing non-radiative decay pathways and often further enhancing emission intensity.

Core Photophysical Phenomena and Their Characterization

Understanding the properties of 8-MQN complexes requires a suite of spectroscopic techniques. Here, we detail the core experiments and the rationale behind their application.

Steady-State Spectroscopy: Absorption and Emission

Steady-state measurements provide a time-averaged snapshot of the molecule's interaction with light.

-

UV-Visible Absorption: This technique probes the energy required to promote an electron from a ground state orbital to an excited state orbital. For 8-MQN complexes, several transitions are possible:

-

Ligand-Centered (LC) Transitions: These are typically intense π-π* transitions within the 8-MQN ligand itself.

-

Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital.

-

Ligand-to-Metal Charge Transfer (LMCT): An electron is promoted from a ligand π-orbital to an empty or partially filled metal d-orbital.

-

-

Photoluminescence (PL) Spectroscopy: This measures the emission of light as the molecule relaxes from an excited state back to the ground state. Key parameters derived from the emission spectrum include the wavelength of maximum emission (λem) and the Stokes shift (the energy difference between the absorption and emission maxima), which provides insight into the geometric relaxation in the excited state.[2]

-

Preparation: Prepare a stock solution of the 8-MQN complex in a spectroscopic-grade solvent (e.g., toluene, acetonitrile, or dichloromethane) at a concentration of ~1 mM.[2]

-

Dilution: Create a dilute solution (~1-10 µM) from the stock solution in the chosen solvent. The final absorbance at the λmax should be between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from ~250 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λex) to the λabs identified in the previous step.

-

Scan the emission monochromator over a range starting ~10-20 nm above λex to a point where the emission signal returns to baseline.

-

Causality Check: Record an excitation spectrum by fixing the emission monochromator at the observed λem and scanning the excitation monochromator. The resulting excitation spectrum should closely match the absorption spectrum, confirming that the absorbing species is the one responsible for the emission.

-

Luminescence Quantum Yield (Φ)

The quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.

This method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard.

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-green emitting quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.

-

Absorbance Matching: Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions to maintain linearity.

-

Data Acquisition:

-

Measure the absorption spectrum for each solution.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength, slit widths, and instrument settings for both the sample and the standard.

-

-

Calculation: The quantum yield (Φx) is calculated using the following equation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx² / ηstd²)

Where:

-

std and x denote the standard and the sample, respectively.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Validation: Plot the integrated fluorescence intensity versus absorbance for the series of solutions. The slope of this line is proportional to the quantum yield. The ratio of the slopes (Sample/Standard) should yield the same result, confirming the absence of concentration-dependent artifacts.

Caption: Workflow for relative quantum yield measurement.

Time-Resolved Spectroscopy: Excited-State Lifetime (τ)

The lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a powerful tool for probing the excited state environment and decay mechanisms.

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength at or near the sample's λabs.

-

Sample Preparation: Prepare a dilute solution of the sample as done for fluorescence measurements.

-

Data Acquisition:

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., dilute Ludox).

-

Acquire the fluorescence decay profile of the sample, collecting photons until sufficient statistics are achieved in the decay curve.

-

-

Data Analysis:

-

Fit the experimental decay curve to a multi-exponential decay model using deconvolution software that accounts for the IRF. The goodness of fit is typically judged by the chi-squared (χ²) value.

-

The resulting lifetime(s) (τ) provides quantitative data on the decay rates. A mono-exponential decay indicates a single emitting species, while multi-exponential decays can suggest multiple species or complex decay pathways.[5]

-

Photophysics of 8-MQN Complexes: A Class-Based Analysis

The choice of metal ion is the single most important factor in dictating the photophysical outcome of the complex.

Main Group and d¹⁰ Metal Complexes (e.g., Al³⁺, Zn²⁺)

Complexes with metals like Al³⁺ and Zn²⁺, which lack d-d transitions and are redox-inactive, typically exhibit strong ligand-centered fluorescence. The metal ion's primary role is to enforce structural rigidity and act as a Lewis acid, slightly perturbing the ligand's orbital energies. These complexes are known for their high quantum yields and stability, making them excellent candidates for Organic Light-Emitting Diodes (OLEDs).[6]

| Complex Type | Typical λabs (nm) | Typical λem (nm) | Typical Φ | Typical τ (ns) | Primary Transition Type |

| Free 8-MQN Ligand | ~330-350 | ~400-450 | Low-Moderate | 1-5 | π-π* (LC) |

| Al(8-MQN)₃ | ~340-360 | ~480-520 | High (>0.5) | 10-20 | π-π* (LC) |

| Zn(8-MQN)₂ | ~340-360 | ~490-530 | Moderate-High | 5-15 | π-π* (LC) |

| (Note: Data are representative values based on analogous 8-hydroxyquinoline N-oxide and related systems, as specific data for 8-MQN is sparse in the literature.) |

Lanthanide Complexes (e.g., Eu³⁺, Tb³⁺, Yb³⁺): The Antenna Effect

Lanthanide ions (Ln³⁺) possess unique, sharp, line-like emission spectra but suffer from extremely low absorption cross-sections. 8-MQN can act as an "antenna" or sensitizer, efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits its characteristic light.[7] This process is crucial for applications in bio-imaging and materials science.[8]

The mechanism involves several key steps:

-

Excitation: The 8-MQN ligand absorbs a photon, promoting it to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The ligand undergoes efficient ISC to a triplet state (T₁). The efficiency of this step is critical for successful sensitization.

-

Energy Transfer (ET): If the ligand's T₁ state is energetically higher than the emissive excited state of the Ln³⁺ ion, non-radiative energy transfer occurs from the ligand to the metal.

-

Lanthanide Emission: The excited Ln³⁺ ion relaxes to its ground state by emitting a photon, resulting in the characteristic sharp emission lines (e.g., red for Eu³⁺, green for Tb³⁺, near-infrared for Yb³⁺/Nd³⁺).

Caption: Energy transfer mechanism in lanthanide sensitization.

Conclusion and Future Outlook

8-Methylquinoline N-oxide is a privileged ligand scaffold whose photophysical properties are exquisitely tunable through metal coordination. The N-oxide group fundamentally enhances intrinsic fluorescence by mitigating non-radiative pathways present in the parent quinoline. Complexation not only rigidifies the structure but also opens up new de-excitation channels, including highly efficient, ligand-centered fluorescence with main group metals and sensitized emission with lanthanides.

The detailed protocols and causal explanations provided herein equip researchers to rigorously characterize these systems. Future work in this field will likely focus on synthesizing novel heterometallic complexes,[3][9] exploring applications in time-resolved imaging and sensing, and leveraging computational chemistry to design next-generation ligands with optimized energy levels for even more efficient light-emitting devices and biological probes.

References

- Analytical Chemistry. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. ACS Publications.

- Pillai, S., et al. (2012). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. Journal of Fluorescence.

- MDPI. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.

- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.

- CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.

- RSC Publishing. Eight homodinuclear lanthanide complexes prepared from a quinoline based ligand: structural diversity and single-molecule magnetism behaviour.

- PMC - NIH. (2020). Fluorescence enhancement of quinolines by protonation.

- ChemicalBook. 8-Methylquinoline synthesis.

- ResearchGate. (2017). Fluorescence emission of quinoline and derivatives in ethanol.

- PubMed. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.

- PMC. (2020). Preparation and photophysical properties of quinazoline-based fluorophores.

- CNR-IRIS. (2024). Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes.

- ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach.

- PubMed. (2024). Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium-Lanthanide Complexes.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.

- MDPI. (2024). Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes.

- Gupta, S. S., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry.

- Merck. 8-Methylquinoline N-oxide.

- Imbert, D., et al. (2005). Lanthanide 8-hydroxyquinoline-based podates with efficient emission in the NIR range. Chemical Communications.

- PMC. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules.

- ResearchGate. Oxidative C(sp3)–H activation of 8-methylquinoline.

- RSC Publishing. (2023). Excited State Processes of Dinuclear Pt(II) Complexes Bridged by 8-hydroxyquinoline.

- ResearchGate. Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, and Quinazoline with Metal Centers from Across the Periodic Table.

- RSC Publishing. Photophysical properties of Pt(ii) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study.

- Chem-Impex. 8-Methylquinoline.

- ResearchGate. Synthesis and Photoluminescence Properties of 8-Hydroxyquinoline Schiff Base Derivatives and Their Metal Complexes.

- MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.

- Sigma-Aldrich. 8-Methylquinoline N-oxide.

- SLS. 8-Methylquinoline N-oxide, | 755508-5G | SIGMA-ALDRICH.

- Sigma-Aldrich. 8-Methylquinoline N-oxide 4053-38-7.

- Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- PubChem. 8-Hydroxyquinoline N-oxide.

- PubMed. (2015). Excited State Relaxation of Neutral and Basic 8-Oxoguanine.

Sources

- 1. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles [mdpi.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium-Lanthanide Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 8-Methylquinoline N-oxide from 8-Methylquinoline using m-CPBA

Title : Application Note: Synthesis, Purification, and Characterization of 8-Methylquinoline N-oxide via m-CPBA Oxidation

Abstract : This application note details a robust, self-validating protocol for the N-oxidation of 8-methylquinoline using meta-chloroperoxybenzoic acid (m-CPBA). Designed for researchers and drug development professionals, this guide elucidates the mechanistic rationale behind reagent selection, addresses the steric challenges posed by the peri-methyl group, and provides a comprehensive step-by-step methodology from reaction setup to analytical validation.

Mechanistic Rationale & Experimental Design

The synthesis of quinoline N-oxides is a foundational transformation in heterocyclic chemistry, providing versatile intermediates for C-H functionalization and transition-metal catalysis[1]. The N-oxidation of 8-methylquinoline presents a specific steric challenge: the methyl group at the C8 position is peri to the quinoline nitrogen, partially shielding the nitrogen lone pair from incoming electrophiles.

Causality of Reagent Selection:

-

Oxidant (m-CPBA) : m-CPBA is selected as the terminal oxidant due to its high electrophilicity, operational simplicity, and solubility in organic solvents[2]. The reaction proceeds via a concerted "butterfly" transition state. The nitrogen lone pair of 8-methylquinoline attacks the electrophilic peroxy oxygen. Simultaneously, the weak O-O bond (bond dissociation energy ~45 kcal/mol) cleaves, and a proton is transferred to the carbonyl oxygen[2]. This forms the N-O bond and releases m-chlorobenzoic acid (m-CBA) as a byproduct.

-

Solvent (DCM/CHCl₃) : Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is used because m-CPBA is highly soluble in halogenated solvents, and these solvents are inert to peroxyacid oxidation[3].

-

Temperature : The reaction is initiated at 0 °C to control the exothermic nature of the peroxy O-O bond cleavage. It is subsequently warmed to room temperature (25 °C) to ensure complete conversion, overcoming the steric hindrance of the 8-methyl group[4].

Mechanistic pathway of 8-Methylquinoline N-oxidation via a concerted butterfly transition state.

Quantitative Data & Stoichiometry

A slight excess of m-CPBA (1.1 equivalents) is employed to drive the reaction to completion[4]. Commercial m-CPBA is typically ~70-77% pure (containing m-CBA and water for stability), which must be accounted for when calculating mass[5].

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 2.0 mmol scale) | Role |

| 8-Methylquinoline | 143.19 | 1.0 | 286.4 mg (2.0 mmol) | Starting Material |

| m-CPBA (Active) | 172.57 | 1.1 | 381.0 mg (2.2 mmol) | Electrophilic Oxidant |

| Dichloromethane | 84.93 | N/A | 10.0 mL (Total) | Solvent |

| Sat. NaHCO₃ (aq) | N/A | Excess | ~15.0 mL | Quenching Agent |

| Anhydrous Na₂SO₄ | N/A | Excess | As needed | Drying Agent |

Note: The mass of m-CPBA (381 mg) reflects the active amount required (2.2 mmol). Adjust the bulk mass based on the specific purity (e.g., 77%) of your commercial batch.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The visual and physical changes during the workup directly indicate the successful removal of byproducts.

Experimental workflow for the synthesis and purification of 8-Methylquinoline N-oxide.

Phase 1: Reaction Setup

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolve 8-methylquinoline (286.4 mg, 2.0 mmol) in 5 mL of anhydrous CH₂Cl₂[4].

-

Cool the solution to 0 °C using an ice-water bath to mitigate the initial exothermic reaction.

-

In a separate vial, dissolve m-CPBA (381 mg active, 2.2 mmol) in 5 mL of CH₂Cl₂[4].

-

Add the m-CPBA solution dropwise to the 8-methylquinoline solution over 5-10 minutes under vigorous magnetic stirring[4].

Phase 2: Reaction Monitoring 6. Remove the ice bath and allow the reaction mixture to warm to 25 °C (room temperature). 7. Stir the mixture for 2 hours[4]. 8. Monitor the reaction progress via Thin-Layer Chromatography (TLC). The N-oxide product will be significantly more polar (lower Rf) than the starting quinoline due to the highly polarized N-O dative bond.

Phase 3: Quenching and Workup Causality Note: The critical step in purification is the removal of the m-CBA byproduct. The basic wash deprotonates m-CBA (pKa ~ 3.8), rendering it water-soluble, while the neutral 8-methylquinoline N-oxide remains in the organic phase. 9. Add 15 mL of saturated aqueous NaHCO₃ solution to the reaction flask to neutralize residual m-CPBA and the m-CBA byproduct[4]. Stir vigorously until CO₂ evolution ceases (self-validation of neutralization). 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL)[4]. 11. Combine the organic phases and wash with 15 mL of brine (saturated NaCl solution) to remove residual water and salts[4]. 12. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes[4]. 13. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product[4].

Phase 4: Purification 14. Purify the crude residue by silica gel column chromatography (300–400 mesh)[4]. 15. Elute with a gradient of Ethyl Acetate/Methanol (EA/MeOH) to isolate the pure 8-Methylquinoline N-oxide[4].

Analytical Characterization

Validation of the synthesized 8-Methylquinoline N-oxide is performed via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic shift is the downfield singlet at 3.12 ppm corresponding to the C8-methyl group, which is deshielded by the adjacent N-oxide oxygen[4].

-

¹H NMR (400 MHz, CDCl₃) : δ 8.32 (dd, J = 6.0, 0.6 Hz, 1 H), 7.56 (td, J = 7.8, 4.5 Hz, 2 H), 7.38–7.30 (m, 2 H), 7.10 (dd, J = 8.4, 6.1 Hz, 1 H), 3.12 (s, 3 H)[4].

-

¹³C NMR (100 MHz, CDCl₃) : δ 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7[4].

References

-

Electronic Supporting Information: Experimental Procedure for One-pot Synthesis of 2-Azidequinoline N–Oxide. Royal Society of Chemistry (Chem. Commun., 2015). URL:[Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. URL: [Link]

-

Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives. Vrije Universiteit Brussel (2008). URL: [Link]

-

Homogeneous Gold-Catalyzed Oxidation Reactions. NIH PMC. URL: [Link]

-

3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. URL:[Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed C-H Activation Directed by 8-Methylquinoline N-oxide

Introduction: The Strategic Advantage of N-Oxide Directed C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a transformative strategy in molecular synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Within this field, achieving high levels of regioselectivity remains a paramount challenge. Directing groups, which chelate to the metal catalyst and position it in proximity to a specific C-H bond, are a powerful solution to this problem.[1][2]

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[3][4] Consequently, methods for its precise functionalization are of high value. The use of a transient N-oxide directing group on the quinoline core represents an elegant and versatile approach. Specifically, 8-Methylquinoline N-oxide and related quinoline N-oxides serve a dual purpose: the N-oxide function acts as a robust directing group for palladium catalysts, while the C-H bonds at the C8 position (an sp² C-H bond) or on the C8-methyl group (an sp³ C-H bond) become susceptible to selective functionalization.[5][6]

This guide provides an in-depth exploration of the mechanisms, protocols, and applications of palladium-catalyzed C-H activation using quinoline N-oxide directing groups, with a focus on achieving selective C8-arylation.

Mechanistic Insights: The Basis of C8-Selectivity

The regioselectivity of C-H activation on the quinoline N-oxide scaffold is highly dependent on the reaction conditions, particularly the solvent. While many palladium-catalyzed functionalizations of quinoline N-oxides under neutral conditions (e.g., in DMF or dioxane) favor the C2 position, a shift to an acidic medium like acetic acid dramatically alters the outcome, favoring C8 functionalization.[1][2][7]

The currently accepted mechanism for C8-arylation proceeds via a cyclopalladation pathway, likely involving a Pd(II)/Pd(IV) catalytic cycle.[8][9]

The key steps are:

-

Coordination: The oxygen atom of the quinoline N-oxide coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂).

-

C-H Activation/Cyclometalation: In the presence of acetic acid, a concerted metalation-deprotonation (CMD) event occurs at the C8 position. This is the turnover-limiting step and results in the formation of a stable five-membered palladacycle intermediate. Acetic acid plays a crucial, non-innocent role in facilitating this step and directing the regioselectivity.[1][10][11]

-

Oxidative Addition: The aryl halide (typically an iodoarene) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.

-

Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) center, releasing the 8-arylated quinoline N-oxide product and regenerating a Pd(II) species, which re-enters the catalytic cycle.

Caption: Proposed catalytic cycle for the C8-arylation of quinoline N-oxides.

Experimental Protocols

Protocol 1: General Procedure for C8-Arylation of Quinoline N-Oxides

This protocol describes a reliable method for the palladium-catalyzed C8-arylation of quinoline N-oxides with iodoarenes using both conventional heating and microwave irradiation.[1][2]

Materials & Reagents:

-

Quinoline N-oxide substrate (1.0 equiv)

-

Iodoarene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Acetic acid (AcOH, analytical grade)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Equipment:

-

Magnetic stir plate with heating mantle or oil bath

-

Inert atmosphere setup (Schlenk line with Argon or Nitrogen)

-

Microwave reactor (for accelerated procedure)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and UV lamp

Caption: Experimental workflow for Pd-catalyzed C8-arylation.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the quinoline N-oxide substrate (e.g., 0.5 mmol, 1.0 equiv), the iodoarene (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and K₂CO₃ (1.25 mmol, 2.5 equiv).

-

Solvent Addition & Degassing: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add acetic acid (e.g., 2.5 mL).

-

Reaction Execution (Choose A or B):

-

Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS until completion.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 8-arylquinoline N-oxide product.

Reaction Scope and Data

The C8-arylation protocol exhibits broad synthetic scope and excellent functional group tolerance. Both electron-donating and electron-withdrawing groups are well-tolerated on the iodoarene coupling partner and the quinoline N-oxide core.[1]

| Entry | Quinoline N-oxide | Iodoarene | Method | Yield (%) |

| 1 | Quinoline N-oxide | Iodobenzene | Thermal | 85 |

| 2 | Quinoline N-oxide | 4-Iodotoluene | Microwave | 92 |

| 3 | Quinoline N-oxide | 1-Iodo-4-methoxybenzene | Microwave | 89 |

| 4 | Quinoline N-oxide | 1-Iodo-4-(trifluoromethyl)benzene | Thermal | 78 |

| 5 | 6-Bromoquinoline N-oxide | Iodobenzene | Thermal | 81 |

| 6 | 2-Methylquinoline N-oxide | Iodobenzene | Microwave | 82 |

Data synthesized from literature reports for illustrative purposes.[1][2]

Key Considerations and Troubleshooting

-

The Crucial Role of Acetic Acid: Acetic acid is not merely a solvent but a critical component for achieving C8 selectivity. Reactions performed in neutral solvents like DMF typically yield the C2-arylated product.[1][7][10]

-

Aryl Halide Reactivity: Iodoarenes are significantly more reactive than the corresponding bromoarenes. Aryl chlorides are generally unreactive under these conditions.[1]

-

Inert Atmosphere: While the catalyst is relatively robust, maintaining an inert atmosphere is crucial for preventing catalyst degradation and ensuring reproducibility, especially for longer reaction times.

-

Post-Reaction Modifications: The N-oxide directing group is not just a synthetic handle but a versatile functional group. It can be readily removed (deoxygenated) using reagents like PCl₃ or H₃PO₂ to yield the corresponding 8-arylquinoline, or it can be transformed into other valuable functionalities, such as 2-chloroquinolines with thionyl chloride.[1][2][10]

Conclusion

The palladium-catalyzed C-H activation of quinoline N-oxides provides a powerful and highly regioselective platform for the synthesis of valuable 8-substituted quinolines. The N-oxide directing group offers excellent control, guiding the palladium catalyst to the C8 position with high fidelity, particularly when acetic acid is used as the solvent. The protocols outlined herein are robust, scalable, and tolerate a wide array of functional groups, making this methodology a vital tool for researchers in drug discovery, materials science, and synthetic chemistry.

References

-

Daugulis, O. et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 308-319. [Link]

-

Mandal, S. et al. (2024). Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. Organic Letters. [Link]

-

Navarro-Alonso, M. et al. (2023). Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. MDPI. [Link]

-

Sharma, U. et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ResearchGate. [Link]

-

Besset, T. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

-

Wang, B. et al. (2021). Pd(II)-Catalyzed Arylation/Oxidation of Benzylic C–H of 8-Methylquinolines: Access to 8-Benzoylquinolines. The Journal of Organic Chemistry. [Link]

-

Dhiman, A. K. et al. (2024). Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. [Link]

-

Sharma, U. et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]

-

Daugulis, O. et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]

-

S., S. et al. (2022). Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. ResearchGate. [Link]

-